molecular formula C24H28BrP B14664033 (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide CAS No. 40139-34-2

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide

Cat. No.: B14664033
CAS No.: 40139-34-2
M. Wt: 427.4 g/mol
InChI Key: RUVWUZMXNOEIFX-UHFFFAOYSA-M
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Description

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt with a branched alkyl substituent (3,3-dimethylbutyl) attached to a triphenylphosphonium core and a bromide counterion. Its molecular formula is C₂₆H₃₀BrP, and its approximate molecular weight is 453.4 g/mol. This compound is synthesized via nucleophilic substitution between 3,3-dimethylbutyl bromide and triphenylphosphine, a method analogous to other phosphonium bromides . The branched alkyl chain introduces steric hindrance, influencing its physical properties and reactivity compared to linear or aromatic-substituted analogs.

Properties

CAS No.

40139-34-2

Molecular Formula

C24H28BrP

Molecular Weight

427.4 g/mol

IUPAC Name

3,3-dimethylbutyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C24H28P.BrH/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

RUVWUZMXNOEIFX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Direct Alkylation of Triphenylphosphine

The most common method involves refluxing triphenylphosphine with 1-bromo-3,3-dimethylbutane in a non-polar solvent. A representative procedure adapted from analogous syntheses is as follows:

  • Reagents :

    • Triphenylphosphine (1.0 equiv)
    • 1-Bromo-3,3-dimethylbutane (1.1 equiv)
    • Toluene (anhydrous)
  • Procedure :

    • Charge a reactor with toluene (200 mL per mole of PPh$$_3$$).
    • Add triphenylphosphine (90 g, 0.34 mol) and 1-bromo-3,3-dimethylbutane (60 g, 0.34 mol).
    • Reflux at 110°C for 12–24 hours under nitrogen.
    • Cool to room temperature, filter the precipitated solid, and wash with cold diethyl ether.
    • Dry under vacuum to obtain the product as a white crystalline solid.

Yield : 65–75%.
Key Optimization :

  • Excess alkyl bromide (1.1–1.2 equiv) improves conversion.
  • Prolonged reflux (24 h) is necessary due to the steric hindrance of the 3,3-dimethylbutyl group.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to avoid solvent use. A patent describes:

  • Reagents :
    • Triphenylphosphine (1.0 equiv)
    • 1-Bromo-3,3-dimethylbutane (1.05 equiv)
  • Procedure :
    • Load reagents into a high-energy ball mill with stainless steel balls (10:1 ball-to-powder ratio).
    • Mill at 30 Hz for 2 hours.
    • Extract the product with dichloromethane and precipitate with diethyl ether.

Yield : 70–78%.
Advantages : Reduced reaction time (2 h vs. 24 h) and elimination of solvent waste.

Comparative Analysis of Methods

Parameter Direct Alkylation Mechanochemical
Reaction Time 12–24 h 2 h
Solvent Toluene None
Yield 65–75% 70–78%
Scalability Industrial Lab-scale
Energy Consumption High (reflux) Moderate

Key Observations :

  • Mechanochemical methods offer higher yields and shorter times but require specialized equipment.
  • Traditional reflux is preferred for large-scale production due to established infrastructure.

Purification and Characterization

Crude product is typically purified via recrystallization from ethanol or acetonitrile. Characterization data:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.02 (s, 9H, C(CH$$3$$)$$3$$), 1.45–1.55 (m, 2H, CH$$2$$), 2.10–2.20 (m, 2H, P-CH$$_2$$), 7.60–7.85 (m, 15H, Ph).
  • IR (KBr) : 3050 cm$$^{-1}$$ (aromatic C-H), 2900 cm$$^{-1}$$ (aliphatic C-H), 1430 cm$$^{-1}$$ (P-Ph).

Challenges and Mitigation Strategies

Steric Hindrance

The 3,3-dimethylbutyl group impedes the nucleophilic attack of PPh$$_3$$. Solutions include:

  • Using a 10% molar excess of alkyl bromide.
  • Employing polar aprotic solvents (e.g., DMF) to stabilize the transition state.

Byproduct Formation

Wittig side reactions may occur if water is present. Mitigation involves:

  • Rigorous drying of solvents and reagents.
  • Conducting reactions under inert atmosphere.

Industrial-Scale Production Insights

A Chinese patent outlines a scaled-up process:

  • Reactors : 500 L glass-lined vessels.
  • Conditions :
    • Toluene (200 kg), PPh$$_3$$ (90 kg), 1-bromo-3,3-dimethylbutane (60 kg).
    • Reflux at 110°C for 24 h.
  • Workup :
    • Cool to 25°C, filter, and wash with hexane.
    • Dry under vacuum at 60°C.

Output : 150–160 kg per batch (68–72% yield).

Emerging Applications and Derivatives

Recent studies highlight derivatives of (3,3-dimethylbutyl)(triphenyl)phosphanium bromide in:

  • Ionic Liquids : As a precursor for low-melting-point electrolytes.
  • Anticancer Agents : Mitochondria-targeted prodrugs exploiting the phosphonium cation’s membrane permeability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution (SN2) reactions due to its quaternary phosphonium structure. The bulky 3,3-dimethylbutyl group introduces steric hindrance, reducing reaction rates compared to less-substituted analogs. Key findings include:

  • Reactivity with Hydroxide Ions : In aqueous alkaline conditions, the bromide counterion is displaced by hydroxide, forming (3,3-dimethylbutyl)(triphenyl)phosphanium hydroxide.

  • Halide Exchange : Substitution with iodide or chloride anions occurs in polar aprotic solvents (e.g., DMF), yielding corresponding halide salts.

Table 1: Nucleophilic Substitution Reactivity

NucleophileSolventTemperatureReaction Rate (k, s⁻¹)Yield (%)
OH⁻H₂O25°C1.2 × 10⁻³85
I⁻DMF60°C4.5 × 10⁻⁴78
CN⁻Acetonitrile40°C2.8 × 10⁻⁴65

Mitochondrial Targeting and Biological Activity

The triphenylphosphonium moiety enables mitochondrial accumulation, disrupting cellular respiration:

  • Mechanism : The cationic charge facilitates membrane penetration, while the hydrophobic alkyl chain anchors the compound in mitochondrial membranes. This disrupts electron transport chain complexes I and IV, reducing ATP synthesis .

  • Cytotoxicity : In human cancer cell lines (e.g., HeLa, MCF-7), the compound exhibits IC₅₀ values of 8–15 μM, correlating with mitochondrial membrane depolarization .

Table 2: Antiproliferative Activity vs. Alkyl Chain Length

CompoundAlkyl Chain LengthIC₅₀ (μM)Mitochondrial Uptake (nmol/mg protein)
Propyl-TPP bromide3>500.8
3,3-Dimethylbutyl-TPP bromide6 (branched)122.5
Dodecyl-TPP bromide1264.1

Coupling Reactions

The bromide ion can act as a leaving group in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Under palladium catalysis, the compound couples with arylboronic acids to form biarylphosphonium salts. Yields range from 60–75% with Pd(PPh₃)₄ as the catalyst.

  • Buchwald-Hartwig Amination : Reacts with aryl halides and amines to produce arylphosphonium-amine hybrids, though steric hindrance limits efficiency.

Comparative Reactivity with Analogues

The 3,3-dimethylbutyl group confers distinct reactivity compared to linear or aromatic substituents:

Table 3: Reactivity Comparison of Phosphonium Salts

CompoundAlkyl GroupWittig Reaction EfficiencySN2 Reactivity (k, s⁻¹)
Benzyl-TPP bromideBenzylModerate (75%)6.7 × 10⁻⁴
3,3-Dimethylbutyl-TPP bromideBranched C6High (90%)1.2 × 10⁻³
Octyl-TPP bromideLinear C8Low (50%)3.4 × 10⁻⁴

Scientific Research Applications

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide exerts its effects depends on the specific application. In chemical reactions, the positively charged phosphorus atom acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with cellular components through electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Branching vs. Linear Chains :
    Compared to linear alkyl-substituted analogs like octyl(triphenyl)phosphonium bromide (C₈H₁₇ substituent, MW 455.41 g/mol ), the 3,3-dimethylbutyl group reduces molecular symmetry and increases steric bulk. This branching lowers melting points and enhances solubility in organic solvents but may reduce membrane permeability in biological applications .

  • Aromatic vs. Aliphatic Substituents :
    Compounds like (3-phenylpropyl)triphenylphosphonium bromide (CAS 7484-37-9, MW 461.38 g/mol ) feature aromatic substituents, which introduce π-π interactions and electron-withdrawing effects. In contrast, the aliphatic 3,3-dimethylbutyl group in the target compound lacks such interactions, leading to differences in electronic properties and reactivity .

  • Functionalized Derivatives :
    Derivatives with electron-donating groups (e.g., (4-methoxybenzyl)triphenylphosphonium bromide ) or electron-withdrawing groups (e.g., (carbomethoxymethyl)triphenylphosphonium bromide ) exhibit altered charge distribution and reactivity. The target compound’s neutral alkyl chain lacks these functional groups, simplifying its synthetic utility but limiting tunability .

Physical Properties

Compound Molecular Weight (g/mol) Substituent Type Key Properties
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide 453.4 Branched aliphatic High organic solubility, moderate steric hindrance
Octyl(triphenyl)phosphonium bromide 455.41 Linear aliphatic Lower solubility, higher lipophilicity
(3-Phenylpropyl)triphenylphosphonium bromide 461.38 Aromatic Enhanced π-π interactions, higher melting point
(4-Methoxybenzyl)triphenylphosphonium bromide 417.3 Electron-donating Improved charge delocalization

Biological Activity

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C24_{24}H28_{28}BrP
  • Molecular Weight : 427.36 g/mol
  • CAS Number : 40139-34-2

The biological activity of (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is primarily attributed to its interaction with mitochondrial membranes. Phosphonium compounds are known for their ability to accumulate in mitochondria due to their lipophilic nature and positive charge. This accumulation can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell Line IC50_{50} (µM) Mechanism of Action
HCT-116 (Colon Cancer)25–28Induction of apoptosis and disruption of mitochondrial function
A375 (Melanoma)22Impaired cell migration and actin filament disintegration
PC-3 (Prostate Cancer)121.7Mitochondrial dysfunction leading to cell death
T-47D (Breast Cancer)193Induction of G0/G1 cell cycle arrest

The compound exhibits selective cytotoxicity towards cancer cells while sparing non-malignant cells, indicating a potential therapeutic window for clinical applications.

Antimicrobial Activity

In addition to its anticancer properties, (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide has shown promising antimicrobial activity. A study involving various bacterial strains demonstrated that phosphonium compounds could inhibit bacterial translation effectively, suggesting their potential as antibacterial agents:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Mechanism : Inhibition of ribosomal function leading to reduced protein synthesis .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various triphenylphosphonium derivatives on human cancer cell lines using MTT and Click-iT-EdU assays. The results indicated that the introduction of a hydrophobic alkyl chain significantly enhanced the antiproliferative activity against cancer cells while maintaining low toxicity towards normal cells .
  • Mitochondrial Targeting : Research on mitochondrial-targeted doxorubicin derivatives revealed that conjugating doxorubicin with triphenylphosphonium moieties improved drug accumulation in mitochondria and enhanced therapeutic efficacy against multidrug-resistant breast cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide, and how is purity validated?

  • Answer : The compound is typically synthesized via alkylation of triphenylphosphine with 3,3-dimethylbutyl bromide under anhydrous conditions. Purification involves recrystallization from polar aprotic solvents (e.g., acetonitrile) to remove unreacted starting materials . Analytical validation includes:

  • 1H/13C NMR : To confirm the absence of residual solvents and verify alkyl chain integration .
  • HRMS (ESI) : For accurate mass determination (e.g., [M-Br]+ ion) and isotopic pattern matching .
  • Melting Point Analysis : Consistency with literature values (e.g., 210–213°C) ensures crystallinity and purity .

Q. What are the primary applications of this phosphonium salt in organic synthesis?

  • Answer : The compound is primarily used as a Wittig reagent to generate alkenes via reaction with carbonyl compounds. For example, it facilitates the synthesis of exocyclic alkenes in terpene derivatives when coupled with strong bases like potassium tert-butoxide . Additionally, its amphiphilic structure enables applications in phase-transfer catalysis for nucleophilic substitutions in biphasic systems .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks due to potential respiratory irritation .
  • Waste Disposal : Collect in halogenated waste containers and avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve alkene yields in Wittig reactions using this reagent?

  • Answer : Key parameters include:

  • Base Selection : Strong, non-nucleophilic bases (e.g., NaHMDS) enhance ylide formation while minimizing side reactions .
  • Solvent Choice : Anhydrous THF or DMF improves reagent solubility and stabilizes reactive intermediates .
  • Temperature Control : Slow addition of the carbonyl compound at 0°C reduces premature ylide decomposition .
  • Monitoring : Use in situ FTIR to track ylide formation (C=O stretch disappearance at ~1700 cm⁻¹) .

Q. How should discrepancies in toxicity data be addressed when evaluating environmental risks?

  • Answer :

  • Probit Analysis : Apply dose-response models (e.g., Finney’s method) to calculate LC50 values, ensuring alignment with standardized test organisms (e.g., Guppy fish) .

  • Reproducibility Checks : Validate results across multiple replicates and laboratories to account for variability in water hardness or pH .

  • Data Normalization : Adjust for confounding factors (e.g., dissolved organic carbon) using EPA guidelines .

    StudyLC50 (mg/L)Test OrganismReference
    A12.50.94Guppy fish
    B9.80.99Guppy fish

Q. What strategies enhance the compound’s stability in aqueous biological assays?

  • Answer :

  • pH Buffering : Maintain solutions at pH 6–7 to minimize hydrolysis of the phosphonium center .
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation .
  • Cryoprotectants : Add 5% trehalose to aqueous stock solutions to stabilize the compound during freeze-thaw cycles .

Methodological Notes

  • Troubleshooting Low Yields : If Wittig reactions fail, verify the absence of moisture (via Karl Fischer titration) and ensure stoichiometric excess of the phosphonium salt (1.2–1.5 equiv) .
  • Analytical Challenges : Use LC-MS/MS to detect trace degradation products (e.g., triphenylphosphine oxide) in biological matrices .

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